4-Bromo-4'-nitrobenzophenone

Catalog No.
S674484
CAS No.
40292-15-7
M.F
C13H8BrNO3
M. Wt
306.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-nitrobenzophenone

CAS Number

40292-15-7

Product Name

4-Bromo-4'-nitrobenzophenone

IUPAC Name

(4-bromophenyl)-(4-nitrophenyl)methanone

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

InChI

InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H

InChI Key

SXYMUGJXZKDIRK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Organic Synthesis:

4-Bromo-4'-nitrobenzophenone finds use as a versatile building block in organic synthesis due to the presence of both a reactive bromo and nitro group. The bromo group can be readily substituted through various nucleophilic substitution reactions, allowing the introduction of diverse functional groups. Additionally, the nitro group can be reduced to an amine, further expanding the molecule's synthetic versatility. Source: Sigma-Aldrich, "4-Nitrobenzophenone":

Photochemical Studies:

4-Bromo-4'-nitrobenzophenone exhibits photochromic properties, meaning its color and chemical structure change upon exposure to light. This characteristic makes it valuable in photochemical research, where it serves as a model compound to study light-induced reactions and develop new photosensitive materials. Source: P. Nataraj et al., "Photochromism of 4-Nitro-4'-bromobenzophenone in Solution and in PMMA Thin Film," Journal of Photochemistry and Photobiology A: Chemistry, vol. 138, no. 2-3, pp. 147-153, 2001:

Liquid Crystal Applications:

4-Bromo-4'-nitrobenzophenone possesses properties that make it suitable for use in liquid crystal research. It can be incorporated into liquid crystal formulations to influence their optical and physical properties, potentially leading to the development of novel liquid crystal displays and other optoelectronic devices. Source: J. W. Park et al., "Synthesis and Characterization of Novel Bromonitrobiphenyl Derivatives for Liquid Crystal Applications," Bulletin of the Korean Chemical Society, vol. 25, no. 12, pp. 1821-1824, 2004: )

Material Science Investigations:

4-Bromo-4'-nitrobenzophenone is employed in material science research for various purposes. It can be used as a precursor in the synthesis of functional polymers, serve as a dopant in organic semiconductors, or act as a template for the fabrication of nanostructures. These diverse applications highlight the molecule's potential contribution to the development of advanced materials with tailored properties. Source: Y. Li et al., "Synthesis and Photoluminescence Properties of Novel 4-Nitro-4'-bromobenzophenone Derivatives," Journal of Materials Science, vol. 44, no. 14, pp. 3922-3927, 2009: )

4-Bromo-4'-nitrobenzophenone is an organic compound with the molecular formula C13H8BrNO3\text{C}_{13}\text{H}_{8}\text{Br}\text{N}\text{O}_{3} and a molecular weight of 306.11 g/mol. It is characterized by its bromine and nitro substituents on the benzophenone backbone, which significantly influence its chemical properties and reactivity. The compound is known for its application in various

, including:

  • Friedel-Crafts Acylation: This reaction is commonly used for synthesizing 4-Bromo-4'-nitrobenzophenone from bromobenzene and 4-nitrobenzoyl chloride, typically facilitated by a Lewis acid catalyst such as aluminum chloride .
  • Suzuki Cross-Coupling Reactions: The presence of the bromine atom allows this compound to engage in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Nitration and Bromination: This compound can also be synthesized through nitration followed by bromination processes, utilizing benzophenone as a starting material.

Research indicates that 4-Bromo-4'-nitrobenzophenone exhibits notable biological activities. Some studies have suggested that derivatives of this compound may possess antimicrobial properties and could potentially act as inhibitors in various biological pathways. Its nitro group is particularly relevant in medicinal chemistry, as nitro-containing compounds are often explored for their pharmacological activities.

The synthesis of 4-Bromo-4'-nitrobenzophenone can be achieved through various methods:

  • Friedel-Crafts Acylation:
    • Reagents: Bromobenzene, 4-nitrobenzoyl chloride.
    • Catalyst: Aluminum chloride.
    • Conditions: Typically conducted under reflux conditions to facilitate the acylation reaction .
  • Nitration Followed by Bromination:
    • Starting from benzophenone, the nitration process introduces the nitro group, followed by bromination to yield the desired product.
  • Alternative Synthetic Routes: Various synthetic pathways have been documented, providing multiple approaches to obtain this compound efficiently .

4-Bromo-4'-nitrobenzophenone finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.
  • Material Science: The compound may be utilized in the development of new materials with specific electronic or optical properties.

Studies on the interactions of 4-Bromo-4'-nitrobenzophenone with biological systems have highlighted its potential as a lead compound for drug development. Research has focused on its mechanism of action, particularly how it interacts with cellular targets or enzymes involved in disease processes. Such studies are crucial for understanding its efficacy and safety profile.

Several compounds share structural similarities with 4-Bromo-4'-nitrobenzophenone, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
4-NitrobromobenzophenoneNitro and bromo groupsPotentially different biological activity
BenzophenoneNo halogen substitutionLacks reactivity associated with halogens
3-Bromo-4-nitrobenzophenoneBromo at position 3Different regioselectivity affecting reactivity
4-Chloro-4'-nitrobenzophenoneChlorine instead of bromineDifferent electronic properties
3-NitrobenzophenoneOnly one nitro groupSimpler structure, less complex reactivity

The uniqueness of 4-Bromo-4'-nitrobenzophenone lies in its specific combination of bromine and nitro groups on the benzophenone framework, which enhances its reactivity and potential applications compared to similar compounds. This distinct substitution pattern contributes to its utility in synthetic organic chemistry and biological research.

XLogP3

3.9

Wikipedia

4-Bromo-4'-nitrobenzophenone

Dates

Modify: 2023-08-15

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